3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl-
Brand Name: Vulcanchem
CAS No.: 85099-82-7
VCID: VC17081021
InChI: InChI=1S/C21H18N4O3S/c1-14-6-2-5-9-17(14)28-13-18-23-16-8-4-3-7-15(16)20(27)25(18)12-19(26)24-21-22-10-11-29-21/h2-11H,12-13H2,1H3,(H,22,24,26)
SMILES:
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.5 g/mol

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl-

CAS No.: 85099-82-7

Cat. No.: VC17081021

Molecular Formula: C21H18N4O3S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- - 85099-82-7

Specification

CAS No. 85099-82-7
Molecular Formula C21H18N4O3S
Molecular Weight 406.5 g/mol
IUPAC Name 2-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C21H18N4O3S/c1-14-6-2-5-9-17(14)28-13-18-23-16-8-4-3-7-15(16)20(27)25(18)12-19(26)24-21-22-10-11-29-21/h2-11H,12-13H2,1H3,(H,22,24,26)
Standard InChI Key MORRNAPROAESDM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4

Introduction

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is a synthetic compound belonging to the quinazoline family. It features a quinazoline ring structure fused with an acetamide group, a thiazole moiety, and a 2-methylphenoxy group. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C21H18N4O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .

Chemical Identifiers:

  • CAS Number: 85099-82-7

  • PubChem CID: 3069751

  • Molecular Weight: 406.5 g/mol

Synthesis Methods

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common methods include Niementowski's synthesis, which involves reacting anthranilic acid with formamide, and Grimmel, Guinther, and Morgan's synthesis, which uses o-amino benzoic acids with amines and phosphorous trichloride . The specific synthesis of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- would require careful optimization of reaction conditions to ensure high yield and purity.

Biological Activities and Potential Applications

Quinazoline derivatives, including those with thiazole moieties, have been extensively studied for their biological activities. These compounds exhibit a broad spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects . The unique combination of functional groups in 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- may contribute to distinct biological profiles, making it a candidate for further research and application development.

Comparison with Similar Compounds:

Compound NameStructureNotable ActivityUnique Features
2-(6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamideSimilar quinazoline coreAntitumorContains iodine substituents enhancing reactivity
N-(2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamideSimilar core structureAntimicrobialLacks thiazole moiety
4H-1,2,4-Triazole,3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)Different core but similar substituentsAntifungalTriazole instead of quinazoline

Research Findings and Future Directions

Research into the specific biological effects of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is ongoing. Interaction studies are crucial for understanding how this compound interacts with biological targets, which is essential for establishing safety profiles and therapeutic windows for potential clinical use. The versatility of this compound makes it a promising candidate for further research and application development in various fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator